molecular formula C10H21IOSi B117617 O-tert-Butyldimethylsilyl-3-iodo-(2E)-buten-1-ol CAS No. 152893-54-4

O-tert-Butyldimethylsilyl-3-iodo-(2E)-buten-1-ol

Cat. No. B117617
M. Wt: 312.26 g/mol
InChI Key: RJQSJKGWNGCEOG-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“O-tert-Butyldimethylsilyl-3-iodo-(2E)-buten-1-ol” is a chemical compound with the molecular formula C10H21IOSi . It has a molecular weight of 312.26 g/mol . This compound is not intended for human or veterinary use and is for research use only.


Molecular Structure Analysis

The molecular structure of this compound consists of a butenol group that is substituted with an iodine atom and a tert-butyldimethylsilyl group . The exact structure can be found in the referenced sources .

Scientific Research Applications

Decomposition and Conversion in Environmental Science

The study on the decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor provides insights into the decomposition of air toxics. This research demonstrates the feasibility of using a radio frequency (RF) plasma reactor for decomposing and converting MTBE into simpler compounds like CH4, C2H4, C2H2, iso-butane, and iso-butene, highlighting the potential for environmental remediation applications (Hsieh et al., 2011).

Bioseparation Processes

The review on three-phase partitioning (TPP) as a platform for nonchromatographic bioseparation processes discusses rapid, green, and scalable approaches for separating bioactive molecules. This technology could be applicable for separating complex mixtures in food, cosmetics, and medicine, suggesting potential areas where O-tert-Butyldimethylsilyl-3-iodo-(2E)-buten-1-ol might find use in enhancing separation processes (Yan et al., 2018).

Catalytic Synthesis and Polymerization

Catalytic Non-Enzymatic Kinetic Resolution

A review covering the developments in catalytic non-enzymatic kinetic resolution (KR) of racemic substrates highlights the progress in chiral catalysts for asymmetric reactions. This area of synthetic organic chemistry could potentially benefit from the use of O-tert-Butyldimethylsilyl-3-iodo-(2E)-buten-1-ol in developing new catalytic processes for achieving high enantioselectivity and yield (Pellissier, 2011).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the search results. As with all chemicals, appropriate safety measures should be taken when handling and storing this compound .

Future Directions

The future directions for the use of this compound are not specified in the search results. As a research chemical, its potential applications may depend on ongoing and future scientific studies .

properties

IUPAC Name

tert-butyl-[(E)-3-iodobut-2-enoxy]-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21IOSi/c1-9(11)7-8-12-13(5,6)10(2,3)4/h7H,8H2,1-6H3/b9-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJQSJKGWNGCEOG-VQHVLOKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCO[Si](C)(C)C(C)(C)C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\CO[Si](C)(C)C(C)(C)C)/I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21IOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00451457
Record name tert-Butyl{[(2E)-3-iodobut-2-en-1-yl]oxy}dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00451457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-tert-Butyldimethylsilyl-3-iodo-(2E)-buten-1-ol

CAS RN

152893-54-4
Record name tert-Butyl{[(2E)-3-iodobut-2-en-1-yl]oxy}dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00451457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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